REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=[O:12])[CH3:2].ClC(Cl)(Cl)C(O)=O.[N-:20]=[N+]=[N-].[Na+]>>[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][NH:20][C:7]2=[O:12])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
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0.9 g
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Type
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reactant
|
Smiles
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C(C)C1=C2CCC(C2=CC=C1)=O
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Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
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ClC(C(=O)O)(Cl)Cl
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
ice water
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Quantity
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200 mL
|
Type
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solvent
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated at 60°-65° for 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
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Details
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the mixture was heated at 60°-65°, under nitrogen, for 18 hours
|
Duration
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18 h
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Type
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EXTRACTION
|
Details
|
extracted with methylene chloride
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Type
|
WASH
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Details
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The organic layer was washed with saturated sodium hydrogen carbonate, saturated sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
|
CUSTOM
|
Details
|
The residue was chromatographed (SiO2)
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was rechromatographed
|
Type
|
CUSTOM
|
Details
|
Recrystallization from toluene/hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C2CCNC(C2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |